Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-3-(2,4-difluorophenyl)-1-propene

Genotoxic Impurity PGI Posaconazole

2-Bromo-3-(2,4-difluorophenyl)-1-propene (CAS 951893-44-0; IUPAC: 1-(2-bromoprop-2-enyl)-2,4-difluorobenzene) is a halogenated alkene building block featuring a terminal allylic bromide and a 2,4-difluorophenyl substituent. It is used primarily as a synthetic intermediate in medicinal chemistry, notably as a precursor in posaconazole-related impurity profiling and as a substrate for palladium-catalyzed cross-coupling reactions to generate focused libraries of difluoroaromatic compounds.

Molecular Formula C9H7BrF2
Molecular Weight 233.05 g/mol
CAS No. 951893-44-0
Cat. No. B3315528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(2,4-difluorophenyl)-1-propene
CAS951893-44-0
Molecular FormulaC9H7BrF2
Molecular Weight233.05 g/mol
Structural Identifiers
SMILESC=C(CC1=C(C=C(C=C1)F)F)Br
InChIInChI=1S/C9H7BrF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
InChIKeyUPFUHXXAARLEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(2,4-difluorophenyl)-1-propene (CAS 951893-44-0): Procurement-Ready Key Intermediate for Triazole Antifungals and Cross-Coupling Libraries


2-Bromo-3-(2,4-difluorophenyl)-1-propene (CAS 951893-44-0; IUPAC: 1-(2-bromoprop-2-enyl)-2,4-difluorobenzene) is a halogenated alkene building block featuring a terminal allylic bromide and a 2,4-difluorophenyl substituent. It is used primarily as a synthetic intermediate in medicinal chemistry, notably as a precursor in posaconazole-related impurity profiling and as a substrate for palladium-catalyzed cross-coupling reactions to generate focused libraries of difluoroaromatic compounds . Unlike the (Z)-vinyl bromide isomer, which is classified as a potentially genotoxic impurity (PGI) in posaconazole, the terminal alkene geometry of this compound places it outside the explicit PGI alert category currently documented for posaconazole process control , making it a strategically distinct procurement choice for early-stage drug development where genotoxic risk minimization is a critical parameter.

2-Bromo-3-(2,4-difluorophenyl)-1-propene: Why Direct Substitution with Regioisomeric or E/Z-Analogs Compromises PGI Risk Profile and Downstream Reactivity


Close analogs such as the 3,4-difluorophenyl regioisomer (CAS 842140-34-5), the (Z)-vinyl bromide isomer ((Z)-1-(1-bromoprop-1-en-2-yl)-2,4-difluorobenzene; CAS 159276-59-2), and the 3,5-difluorophenyl variant share the same molecular formula (C₉H₇BrF₂) and molecular weight (~233.05 g/mol). However, regulatory guidance (ICH M7) and published analytical methods establish that the (Z)-vinyl bromide isomer is a known potentially genotoxic impurity (PGI-2) in posaconazole active pharmaceutical ingredient, while the target terminal alkene isomer is not enumerated among the three alkyl halide PGIs requiring quantification in posaconazole and its intermediate . Substituting the target compound with a PGI-classified isomer introduces avoidable genotoxic risk that complicates regulatory filing and requires additional toxicological qualification. Furthermore, the fluorine substitution pattern on the aromatic ring alters the electronics and steric environment of the allylic bromide, which can significantly impact cross-coupling yields and regioselectivity in downstream synthetic steps .

Product-Specific Quantitative Evidence Guide: 2-Bromo-3-(2,4-difluorophenyl)-1-propene (951893-44-0) vs. Closest Analogs


Genotoxic Impurity Classification: Terminal Alkene Isomer Avoids Posaconazole PGI-2 Alert

In a validated GC-MS/MS method for the detection of alkyl halide potentially genotoxic impurities (PGIs) in posaconazole and its intermediate, the (Z)-1-(1-bromoprop-1-en-2-yl)-2,4-difluorobenzene isomer (PGI-2) was explicitly identified and quantified with limits of detection (LOD) of 0.01 ppm and limits of quantification (LOQ) of 0.025 ppm . The target compound, 2-bromo-3-(2,4-difluorophenyl)-1-propene, which bears a terminal allylic bromide rather than the internal (Z)-vinyl bromide, is not enumerated among the three PGIs. This regulatory classification difference directly impacts procurement decisions: the (Z)-isomer requires trace-level monitoring (≤0.025 ppm) in finished drug product, whereas the terminal isomer carries no PGI alert under current posaconazole impurity profiling protocols, reducing analytical burden and regulatory risk . This PGI classification distinction between geometrical isomers with identical molecular formula (C₉H₇BrF₂) but distinct alkene geometry (terminal vs. internal (Z)) constitutes a structurally driven, quantifiable differentiator for use in active pharmaceutical ingredient intermediate synthesis where ICH M7 compliance is mandatory .

Genotoxic Impurity PGI Posaconazole ICH M7 Pharmaceutical Quality Control

Computed LogP Differentiation: Terminal 2,4-Difluoro Isomer Exhibits Lower Lipophilicity than 3,4-Difluoro Regioisomer

Computational LogP values reveal a measurable difference in lipophilicity between the target 2,4-difluorophenyl isomer and the 3,4-difluorophenyl regioisomer. The target compound has a reported LogP of 3.4159 (computed and provided by ChemScene) , while the 3,4-difluorophenyl regioisomer (CAS 842140-34-5) has a PubChem-computed XLogP3 of 3.7 . This ΔLogP of approximately 0.28 log units corresponds to a roughly 1.9-fold difference in octanol-water partition coefficient, indicating that the target compound is less lipophilic than the 3,4-regioisomer. While both compounds share identical molecular formula (C₉H₇BrF₂) and molecular weight (233.05 g/mol), the 2,4- vs. 3,4-difluoro substitution pattern alters the electron distribution on the aromatic ring, which can influence membrane permeability, protein binding, and metabolic stability in downstream drug candidates . This LogP difference is meaningful for medicinal chemistry programs where fine-tuning lipophilicity within a narrow range is essential for balancing potency and ADME properties.

LogP Lipophilicity ADME Physicochemical Property Regioisomer Comparison

Boiling Point Differentiation Across Difluorophenyl Regioisomers

The boiling point of the 3,4-difluorophenyl regioisomer (CAS 842140-34-5) is reported as 229.1°C at 760 mmHg, with a density of 1.501 g/cm³ . The 3,5-difluorophenyl regioisomer (CAS not specified; molecular formula C₉H₇BrF₂) has a reported boiling point of 214.8°C at 760 mmHg . While a directly measured boiling point for the target 2,4-difluorophenyl isomer is not yet reported in public databases, the established trend demonstrates that the fluorine substitution pattern on the aromatic ring produces measurable differences in boiling point (ΔBP = 14.3°C between the 3,4- and 3,5-isomers). The 2,4-isomer is expected to exhibit a distinct boiling point that falls within this range, potentially closer to the 3,4-isomer due to similar ortho/para fluorine interactions. These physical property differences are critical for process chemistry scale-up, where distillation conditions, solvent recovery, and purification protocol design must be tailored to the specific regioisomer to avoid co-distillation or thermal degradation.

Boiling Point Physical Property Regioisomer Purification Process Chemistry

Purity Specification and Storage Stability: 97% Purity with Defined Cold-Chain Storage

The target compound is commercially available at a certified purity of ≥97% (Fluorochem product code F200538) and ≥98% (ChemScene catalog CS-0587266) . The 3,4-difluorophenyl regioisomer is offered at 97% purity by abcr . While the purity specifications are comparable, the target compound's storage requirements are explicitly defined: sealed in dry conditions at 2–8°C (cold chain), with room temperature shipping permitted . This cold storage specification indicates a requirement to preserve the integrity of the terminal allylic bromide moiety, which may be more susceptible to thermal degradation or polymerization than the internal (Z)-vinyl bromide isomer. The availability of a defined stability profile enables procurement teams to plan logistics and storage infrastructure appropriately, reducing the risk of receiving degraded material that could compromise downstream synthetic yields.

Purity Storage Stability Procurement Quality Specification Cold Chain

Hydrogen Bond Acceptor Count Variance Impacts Drug-Likeness Profiles

The target 2,4-difluorophenyl isomer has a hydrogen bond acceptor (HBA) count of 0, as indicated by the computed TPSA of 0 Ų and H_Acceptors = 0 from ChemScene computational data . In contrast, the 3,4-difluorophenyl regioisomer has a computed HBA count of 2 according to PubChem (Cactvs 3.4.6.11) . This discrepancy arises from the algorithm's treatment of fluorine atoms: the 2,4-difluoro substitution pattern may position fluorine atoms in a different electronic environment that affects computed hydrogen bond acceptor capability. While both isomers contain two fluorine atoms, the computed HBA count can differ based on the specific substitution pattern and the algorithm used, potentially influencing in silico ADME predictions and drug-likeness scoring (e.g., Lipinski Rule of Five). For medicinal chemists using computational filters to prioritize building blocks, this variance in HBA count can affect whether a compound passes or fails lead-likeness criteria, making the 2,4-isomer potentially more attractive for fragment-based or lead-optimization libraries where low polar surface area is desired.

Hydrogen Bond Acceptor Drug-Likeness Lipinski Physicochemical Property Medicinal Chemistry

Optimal Application Scenarios for 2-Bromo-3-(2,4-difluorophenyl)-1-propene Based on Demonstrated Differential Evidence


Posaconazole Generic Drug Development: Non-PGI Intermediate Sourcing for ANDA Filing

Pharmaceutical companies developing generic posaconazole (ANDA pathway) must identify and control potentially genotoxic impurities (PGIs) per ICH M7 guidelines. The (Z)-vinyl bromide isomer (PGI-2) is explicitly classified as a PGI requiring quantification at 0.025 ppm LOQ by GC-MS/MS . By selecting 2-bromo-3-(2,4-difluorophenyl)-1-propene—the terminal alkene isomer that is not listed among the three posaconazole PGIs—procurement teams can simplify impurity profiling, reduce analytical method development costs, and minimize the toxicological qualification data package required for regulatory submission. This compound serves as a structurally related but non-PGI building block for synthesizing posaconazole intermediates or related triazole scaffolds, enabling a more streamlined ANDA approval process.

Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity with 2,4-Difluoro Substitution

In lead optimization programs targeting antifungal CYP51 inhibition or other 2,4-difluorophenyl-containing pharmacophores, the LogP difference of approximately 0.28 log units between the 2,4-isomer (LogP 3.4159) and the 3,4-isomer (XLogP3 3.7) provides a quantifiable basis for selecting the less lipophilic building block . This reduction in lipophilicity can improve aqueous solubility, reduce hERG channel binding risk, and lower metabolic clearance—all critical parameters in optimizing drug-like properties. The terminal allylic bromide handle further enables late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling, allowing systematic exploration of structure-activity relationships while maintaining the favorable 2,4-difluorophenyl motif.

Process Chemistry Scale-Up: Regioisomer-Specific Physical Property Management

The boiling point variation of 14.3°C between the 3,4-difluoro (229.1°C) and 3,5-difluoro (214.8°C) regioisomers demonstrates that fluorine substitution pattern significantly impacts physical properties . When scaling up synthetic routes that involve 2-bromo-3-(2,4-difluorophenyl)-1-propene, process chemists must account for the 2,4-isomer's distinct boiling point and distillation behavior to optimize solvent recovery and purification. The defined cold-chain storage requirement (2–8°C) also mandates appropriate logistics planning for kilogram-scale procurement, but ensures material integrity and batch-to-batch consistency, which is critical for GMP intermediate production.

Computational Library Design: Preferential Selection via Hydrogen Bond Acceptor Count Filtering

For computational chemists designing focused libraries for virtual screening, the hydrogen bond acceptor count (HBA = 0 for the 2,4-isomer vs. HBA = 2 for the 3,4-isomer ) can influence whether a building block passes lead-likeness filters (e.g., Lipinski, Oprea, or Pfizer 3/75 rules). The 2,4-difluorophenyl isomer with zero computed HBAs and zero TPSA (0 Ų) is particularly suitable for fragment-based drug discovery or CNS-targeted programs where low polar surface area is a prerequisite for blood-brain barrier penetration. Incorporating this building block into virtual combinatorial libraries can expand chemical space coverage while maintaining favorable physicochemical profiles, increasing the probability of identifying hit compounds with optimal ADME characteristics.

Quote Request

Request a Quote for 2-Bromo-3-(2,4-difluorophenyl)-1-propene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.